Butyric acid, 2-acetyl-4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-3-oxo-, ethyl ester

Description

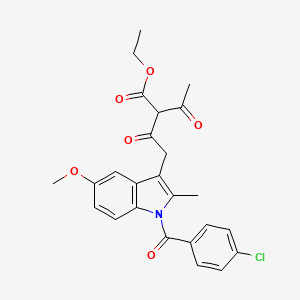

"Butyric acid, 2-acetyl-4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-3-oxo-, ethyl ester" is a structurally complex ester derivative of butyric acid. Its core structure includes:

- A butyric acid backbone with an acetyl group at position 2 and a ketone at position 3.

- A substituted indolyl group at position 4, featuring a p-chlorobenzoyl moiety, a methoxy group, and a methyl substituent.

- An ethyl ester functional group, which modulates solubility and metabolic stability.

This compound’s design integrates elements known for biological activity, including indole derivatives (apoptosis induction) and ester-linked pharmacophores (enhanced stability) .

Properties

CAS No. |

57846-36-3 |

|---|---|

Molecular Formula |

C25H24ClNO6 |

Molecular Weight |

469.9 g/mol |

IUPAC Name |

ethyl 2-acetyl-4-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-3-oxobutanoate |

InChI |

InChI=1S/C25H24ClNO6/c1-5-33-25(31)23(15(3)28)22(29)13-19-14(2)27(21-11-10-18(32-4)12-20(19)21)24(30)16-6-8-17(26)9-7-16/h6-12,23H,5,13H2,1-4H3 |

InChI Key |

UWTKYHSUMJEHEW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester involves multiple steps. One common method includes the acylation of alcohols with acid chlorides. For instance, the acylation of benzyl alcohol with p-chlorobenzoyl chloride in the presence of samarium metal as a promoting agent under neutral conditions can yield the desired ester . The reaction is typically carried out in anhydrous acetonitrile at elevated temperatures to achieve high yields.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways for this specific compound would require further experimental validation.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally or functionally related molecules, including indole-3-butyric acid, cyclohexylcarboxylic acid esters, valeric acid, and monobutyrin. Key differences and similarities are summarized below:

Table 1: Comparative Analysis of Key Compounds

Key Findings from Comparative Studies

Antimicrobial Activity

- Butyric acid and valeric acid exhibit similar MIC values (~500–1000 mg/L) against gram-positive and gram-negative bacteria, with activity linked to cytoplasmic acidification .

- Monobutyrin, a glycerol ester, retains antimicrobial efficacy but with altered solubility and delivery kinetics compared to free acids .

- The target compound ’s indolyl substituents may enhance membrane penetration, but its ethyl ester group could reduce activity in low-pH environments unless hydrolyzed to release free acid .

Apoptotic Induction

- Indole-3-butyric acid and tributyrin show potent apoptosis induction in colorectal cancer cells (IC50: 10–50 µM), activating caspase-3 and causing cell cycle arrest .

- The target compound ’s p-chlorobenzoyl group may improve target specificity (e.g., kinase inhibition), while the methoxy group could enhance lipophilicity and cellular uptake .

Metabolic Stability

- Cyclohexylcarboxylic acid esters (e.g., Compound 12) demonstrate 2.5-fold higher stability than butyric acid esters due to steric rigidity .

- The target compound ’s ethyl ester is less stable than cyclohexane-based esters but may balance bioavailability and hydrolysis rates in vivo .

Solubility and Formulation

Biological Activity

Butyric acid derivatives have garnered attention in pharmacology due to their diverse biological activities. The compound Butyric acid, 2-acetyl-4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-3-oxo-, ethyl ester (CAS# 57846-36-3) is a complex molecule that integrates butyric acid with an indole structure, which is known for its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties:

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of butyric acid exhibit significant anti-inflammatory and analgesic effects. Specifically, a related compound, 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029) , has been documented as a potent anti-inflammatory agent. In human studies, this compound demonstrated rapid biotransformation, leading to effective analgesic outcomes .

Key Findings:

- The ketone group in RU 16029 is reduced rapidly in humans, enhancing its anti-inflammatory efficacy.

- Species differences in metabolism were noted; for instance, while humans showed weak oxidizing capacity for the butanoic side-chain, other species like rodents exhibited significant oxidation .

Anticancer Potential

The indole moiety in the compound is associated with various biological activities, including anticancer effects. Compounds containing indole structures have been reported to inhibit tumor growth by modulating signaling pathways involved in cancer progression .

Case Study:

A study highlighted the interaction of indole derivatives with heat shock proteins (Hsp70), which are often overexpressed in tumors. By inhibiting Hsp70 activity, these compounds may prevent cancer cell survival and proliferation .

The proposed mechanisms through which butyric acid derivatives exert their biological effects include:

- Inhibition of Prostaglandin Synthesis: The compound may inhibit enzymes involved in prostaglandin synthesis, thereby reducing inflammation .

- Modulation of Heat Shock Proteins: The interaction with Hsp70 suggests a pathway for inducing apoptosis in cancer cells .

- Oxidative Stress Reduction: By modulating oxidative stress pathways, these compounds could protect against cellular damage and promote cell survival.

Comparative Biological Activity Table

Q & A

Basic: What are the recommended spectroscopic techniques for structural elucidation of this compound?

Answer:

For full structural characterization, employ a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) to resolve the indole, ester, and p-chlorobenzoyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical data, as demonstrated in analogous indole-ester derivatives . Infrared (IR) spectroscopy identifies functional groups like the ketone (3-oxo) and ester carbonyl stretches (~1700–1750 cm⁻¹).

Basic: How can synthetic impurities or byproducts be identified during preparation?

Answer:

Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation of epimers or regioisomers, as noted in chromatographic studies of structurally complex esters . LC-MS or GC-MS detects low-abundance impurities, while TLC with fluorescent indicators provides rapid qualitative analysis.

Advanced: What catalytic strategies are effective for constructing the indole core in this compound?

Answer:

The indole moiety can be synthesized via Palladium-catalyzed cyclization using nitroarenes and formic acid derivatives as CO surrogates, a method optimized for regioselectivity and functional group tolerance . Alternatively, Fischer indole synthesis under acidic conditions may be employed, though steric hindrance from the p-chlorobenzoyl group requires careful optimization of temperature and solvent (e.g., toluene at 110°C). Post-functionalization (e.g., methoxy/methyl group introduction) should follow indole core formation to avoid side reactions.

Advanced: How does the p-chlorobenzoyl group influence the compound’s stability under varying pH conditions?

Answer:

The electron-withdrawing p-chlorobenzoyl group increases susceptibility to base-catalyzed hydrolysis of the ester linkage. Conduct accelerated stability studies in buffers (pH 1–12) at 40°C for 14 days, monitoring degradation via HPLC. In acidic conditions (pH < 3), the indole nitrogen may protonate, reducing reactivity. For long-term storage, maintain the compound in anhydrous, inert atmospheres (argon) at –20°C, as recommended for similar oxygen-sensitive esters .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

Design cell-based assays targeting pathways modulated by indole derivatives (e.g., COX-2 inhibition or kinase activity). Use HEK293 or HeLa cells for cytotoxicity screening (MTT assay) and ELISA for cytokine profiling. The 3-oxo and ester groups may enhance membrane permeability, but confirm bioavailability via Caco-2 monolayer permeability assays . For mechanistic studies, employ surface plasmon resonance (SPR) to test binding affinity to target proteins like TLR4 or PPARγ, as seen in related indole-based ligands .

Advanced: How can computational methods aid in predicting the compound’s reactivity or metabolite profiles?

Answer:

Perform density functional theory (DFT) calculations to model the electronic effects of the p-chlorobenzoyl and methoxy groups on reaction intermediates. Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to biological targets. For metabolite prediction, apply in silico tools (e.g., Meteor Nexus) to simulate Phase I/II transformations, focusing on ester hydrolysis and oxidative demethylation pathways.

Basic: What safety protocols are critical when handling this compound?

Answer:

Wear nitrile gloves , lab coats , and chemical goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust generation. In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately . No carcinogenic risk is reported for similar indole esters by IARC or ACGIH, but conduct AMES tests for mutagenicity if biological applications are planned.

Advanced: How can the ester group’s lability be exploited for prodrug design?

Answer:

The ethyl ester acts as a bioreversible prodrug motif , hydrolyzing in vivo to release the active carboxylic acid. To optimize hydrolysis rates, compare enzymatic (e.g., esterase) vs. pH-dependent cleavage using HPLC-MS in simulated physiological fluids (e.g., human plasma at 37°C). Modify the ester alkyl chain (e.g., isopropyl vs. ethyl) to tune lipophilicity and hydrolysis kinetics, as demonstrated in prodrug studies of analogous compounds .

Advanced: What strategies mitigate aggregation or low solubility in aqueous assays?

Answer:

Use co-solvents (DMSO ≤ 0.1% v/v) or cyclodextrin-based encapsulation to enhance solubility. For aggregation-prone batches, characterize via dynamic light scattering (DLS) . Alternatively, synthesize a water-soluble salt (e.g., sodium or hydrochloride) of the hydrolyzed carboxylic acid derivative, though this may alter bioactivity .

Basic: How is the purity of the compound validated for pharmacological studies?

Answer:

Validate purity (>95%) using HPLC-UV/ELSD and confirm absence of heavy metals via ICP-MS . Quantify residual solvents (e.g., ethyl acetate, DMF) by GC-MS per ICH Q3C guidelines. For chiral purity, employ chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers, critical given the compound’s stereochemical complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.